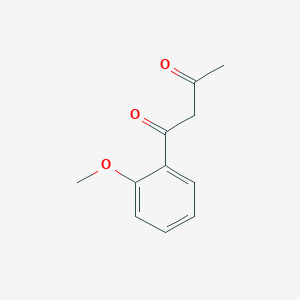
1-(2-Methoxyphenyl)butane-1,3-dione
Übersicht
Beschreibung
“1-(2-Methoxyphenyl)butane-1,3-dione” is an organic compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, monoallylation and benzylation of dicarbonyl compounds with alcohols have been catalyzed by a cationic cobalt (III) compound . The reaction proceeds via η3-allyl complex formation or ally ether intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenyl)butane-1,3-dione” is characterized by a long C–C bond linking the carbonyl centers . This bond distance is about 1.54 Å, compared to 1.45 Å for the corresponding C–C bond in 1,3-butadiene . The elongation is attributed to repulsion between the polarized carbonyl carbon centers .Wissenschaftliche Forschungsanwendungen
Indane-1,3-Dione
Scientific Field
This compound is used in various fields such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization .
Application Summary
Indane-1,3-dione is a versatile building block used in numerous applications. It’s used in the design of biologically active molecules, dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
Experimental Procedures
The synthesis of indane-1,3-dione-based structures involves different chemical reactions .
Results or Outcomes
The derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
N-Isoindoline-1,3-Dione
Scientific Field
These aromatic compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Application Summary
N-Isoindoline-1,3-dione heterocycles have emerged as a prominent class of compounds due to their diverse chemical reactivity and promising applications .
Experimental Procedures
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
Results or Outcomes
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
1-(4-methoxyphenyl)butane-1,3-dione
Scientific Field
This compound is used in the field of chemical synthesis .
Application Summary
1-(4-methoxyphenyl)butane-1,3-dione is a chemical compound used in various chemical reactions .
Experimental Procedures
The synthesis of 1-(4-methoxyphenyl)butane-1,3-dione involves different chemical reactions .
Results or Outcomes
The derivatives of this structure can find applications in various research fields ranging from medicinal chemistry to organic electronics .
2-benzylidenebutane-1,3-dione
Scientific Field
This compound has potential use in the field of cancer research .
Application Summary
2-benzylidenebutane-1,3-dione and its derivatives have shown potential and broad-spectrum antitumor activity .
Experimental Procedures
The synthesis process of 2-benzylidenebutane-1,3-dione is a complex area, characterized by various methods, each offering unique advantages and challenges .
Results or Outcomes
One of the derivatives, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, showed potential and broad spectrum antitumor activity compared to the known drug 5-FU .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLODCSPQGTOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440326 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)butane-1,3-dione | |
CAS RN |
56290-53-0 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



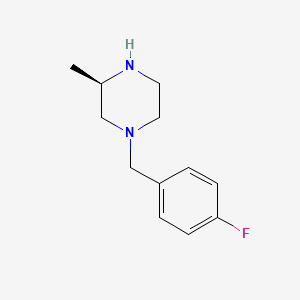
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
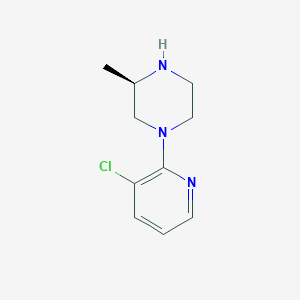
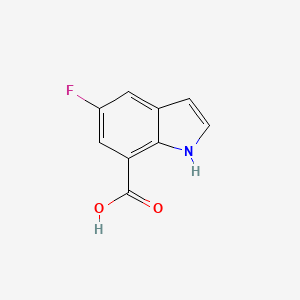
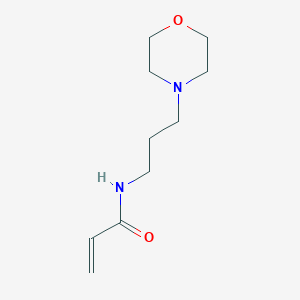
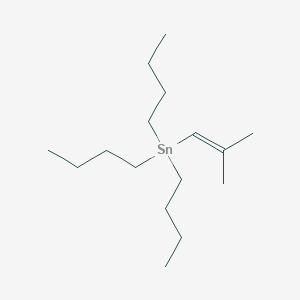
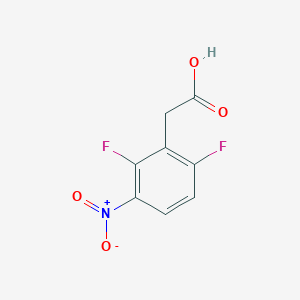
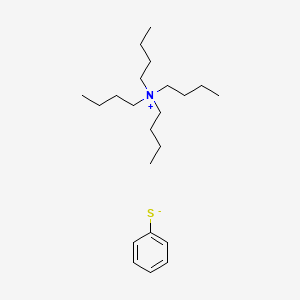
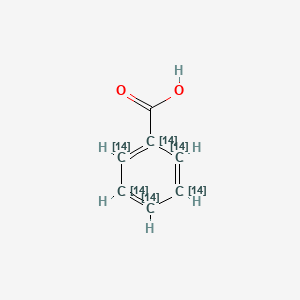
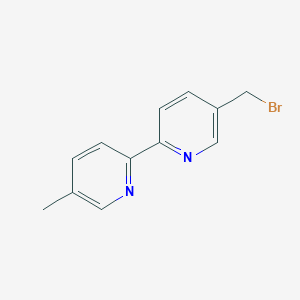
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
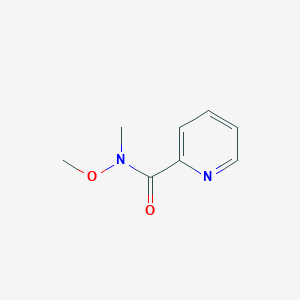
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
